Regioisomeric Amide‑Orientation Contrast: Predicted Drug‑Like Property Profile vs. Closest Structural Isomer
The target compound and its reversed‑amide regioisomer N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide share an identical molecular formula (C22H23N3O4) but differ in the connectivity of the amide bond. This topological difference alters the spatial arrangement of hydrogen‑bond donors/acceptors and the local electronic environment of the pyridazinone ring. For a structurally related analogue N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (ChemDiv Y040-9373), experimentally computed logP is 2.55 and topological polar surface area (TPSA) is 60.5 Ų . The target compound, bearing an additional methoxy group, is predicted to exhibit a logP increase of ≈0.5–0.7 log units and a TPSA increase of ≈10–15 Ų relative to this comparator [1]. These property shifts directly impact membrane permeability and off‑target promiscuity, making the target compound a distinct candidate for cell‑based screening.
| Evidence Dimension | Predicted logP and TPSA (in silico) |
|---|---|
| Target Compound Data | logP ≈ 3.0–3.2; TPSA ≈ 70–75 Ų (estimated from group‑contribution models) |
| Comparator Or Baseline | N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (Y040-9373): logP = 2.55, TPSA = 60.5 Ų (ChemDiv computed values) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7; ΔTPSA ≈ +10 to +15 Ų |
| Conditions | Estimated using standard fragment‑based prediction methods (Ghose‑Crippen/Morigue‑Choct) as referenced in authoritative predictive tools |
Why This Matters
The differentiated physicochemical profile suggests that the target compound will exhibit distinct ADME behaviour compared to close analogues, which is crucial for researchers selecting compounds for cell‑based or permeability‑limited assays.
- [1] Ghose, A. K. & Crippen, G. M. 'Atomic Physicochemical Parameters for Three-Dimensional Structure-Directed Quantitative Structure-Activity Relationships I. Partition Coefficients as a Measure of Hydrophobicity'. J. Comput. Chem. 1986, 7, 565–577. View Source
